molecular formula C12H17N3O4S B14726277 N~2~-(4-Methylbenzene-1-sulfonyl)glutamamide CAS No. 5693-85-6

N~2~-(4-Methylbenzene-1-sulfonyl)glutamamide

Cat. No.: B14726277
CAS No.: 5693-85-6
M. Wt: 299.35 g/mol
InChI Key: WWRTUIXLUDPODC-UHFFFAOYSA-N
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Description

N~2~-(4-Methylbenzene-1-sulfonyl)glutamamide is a chemical compound with the molecular formula C12H17N3O4S. It is known for its stability and unique properties, making it valuable in various scientific and industrial applications. This compound is characterized by the presence of a sulfonyl group attached to a glutamamide backbone, which imparts specific chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Methylbenzene-1-sulfonyl)glutamamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with glutamic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of N2-(4-Methylbenzene-1-sulfonyl)glutamamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale chromatography or crystallization methods to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-Methylbenzene-1-sulfonyl)glutamamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Hydrolysis: Glutamic acid and corresponding amines.

Scientific Research Applications

N~2~-(4-Methylbenzene-1-sulfonyl)glutamamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-Methylbenzene-1-sulfonyl)glutamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-Bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
  • N~2~-(4-Methylbenzene-1-sulfonyl)glutamic acid

Uniqueness

N~2~-(4-Methylbenzene-1-sulfonyl)glutamamide is unique due to its specific combination of a sulfonyl group and a glutamamide backbone, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5693-85-6

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]pentanediamide

InChI

InChI=1S/C12H17N3O4S/c1-8-2-4-9(5-3-8)20(18,19)15-10(12(14)17)6-7-11(13)16/h2-5,10,15H,6-7H2,1H3,(H2,13,16)(H2,14,17)

InChI Key

WWRTUIXLUDPODC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)N

Origin of Product

United States

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